![molecular formula C7H6N2O2 B049377 4-Aminobenzo[d]oxazol-2(3H)-one CAS No. 81900-93-8](/img/structure/B49377.png)
4-Aminobenzo[d]oxazol-2(3H)-one
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Overview
Description
Synthesis Analysis
The synthesis of 4-Aminobenzo[d]oxazol-2(3H)-one and its derivatives involves various strategies, including tandem palladium-catalyzed oxidative aminocarbonylation-cyclization reactions. Such methods allow for the efficient creation of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, showcasing the versatility and stereoselectivity of these synthetic approaches (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated using various techniques, including X-ray diffraction analysis. This analysis confirms the configuration around the double bond of the major stereoisomers, providing insights into the molecular geometry and electronic structure of these compounds (Gabriele et al., 2006).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, contributing to its versatility in synthetic chemistry. It participates in metal-free synthesis processes, such as the aerobic oxidative cyclization/dehydrogenation of cyclohexanones and thioureas, leading to the formation of 2-aminobenzothiazoles and related compounds. These reactions highlight the compound's reactivity and potential for creating a wide range of heterocyclic structures (Zhao et al., 2013).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. While specific studies focused on these aspects were not identified in the search, it's understood that these properties are typically analyzed using techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and single-crystal X-ray diffraction.
Chemical Properties Analysis
The chemical properties of this compound derivatives, including reactivity, stability, and functional group transformations, are fundamental for their application in synthetic organic chemistry. The compound's ability to undergo transformations such as the Dimroth rearrangement, as well as its participation in the formation of 1,2,4-oxadiazoles and related heterocycles, demonstrates its reactive nature and potential as a building block in organic synthesis (Rozhkov et al., 2004).
Scientific Research Applications
Synthesis Techniques
4-Aminobenzo[d]oxazol-2(3H)-one and its derivatives have been synthesized through various methods. One approach involves the preparation of polymer-bound 2-aminobenzo[d]oxazole resins by cyclization reactions of 2-hydroxyphenylthiourea resin, further functionalized to yield 2-amino and 2-amidobenzo[d]oxazole derivatives in good yields and purities (Jung et al., 2012). Another method employed microwave reactions of 2-amino-2-methyl-1-propanol or 2-aminoethanethiol hydrochloride with N-acylbenzotriazoles, producing 2-substituted oxazolines and thiazolines efficiently (Katritzky et al., 2004).
Chemical Reactions
The reactivity of this compound has been explored in several studies. One interesting finding is the formation of zwitterionic ring-opened oxyphosphonium species instead of the expected 2-aminobenzo[d]oxazoles when reacting benzo[d]oxazol-2(3H)-ones with acyclic secondary amines, suggesting alternative reaction pathways (Pattarawarapan et al., 2020). Another study on the Azirine/Oxazolone Method in Peptide Chemistry demonstrates the synthesis of tripeptide models, showcasing the versatility of oxazolones for incorporating disubstituted residues into peptide chains (Wipf & Heimgartner, 1988).
Structural and Theoretical Studies
Crystal Structure Analysis
The crystal structure of 2-aminobenzo[d]thiazol-3-ium 4-aminobenzenesulfonate hydrate, a related compound, has been elucidated, providing insights into the molecular interactions and bonding within such compounds (Dhanalakshmi & Parthiban, 2020).
Quantum Chemical Studies
The corrosion inhibition efficiencies of similar nitrogen-containing compounds have been investigated using quantum chemical parameters, demonstrating the potential application of this compound derivatives in corrosion inhibition (Gece & Bilgiç, 2009).
Safety and Hazards
The safety data sheet for 4-Aminobenzo[d]oxazol-2(3H)-one indicates that it should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Similar compounds such as benzoxazole derivatives have been studied for their interaction with various biological targets, including prostaglandin h2 synthase (pghs) protein .
Mode of Action
Benzoxazole derivatives have been shown to interact with their targets, leading to changes in cellular processes . For instance, some benzoxazole derivatives have shown significant anticonvulsant potential, possibly exerting their action via voltage-gated sodium channels (VGSCs) .
Biochemical Pathways
Benzoxazole derivatives have been associated with various biological systems and pharmacological applications .
Result of Action
Similar compounds have shown significant effects in various biological assays .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
4-amino-3H-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,8H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLGTAGWVRMFQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=O)N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601657 |
Source
|
Record name | 4-Amino-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81900-93-8 |
Source
|
Record name | 4-Amino-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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